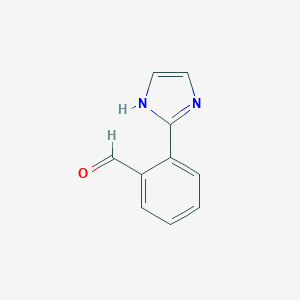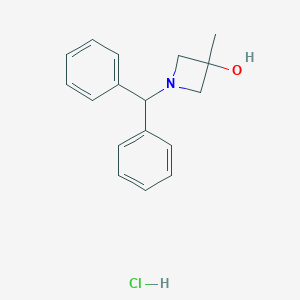![molecular formula C29H42N2O8 B163009 (1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione CAS No. 884539-95-1](/img/structure/B163009.png)
(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione
Übersicht
Beschreibung
PX-13-17OH is a PI3K inhibitor. It selectively inhibits PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ (IC50s = 6.4, 13, 8, and 11 nM, respectively) over mTOR (IC50 = 2.9 µM). PX-13-17OH is greater than 420-fold selective for PI3K in a panel of 20 lipid and protein kinases. PX-13-17OH inhibits phosphorylation of Akt and S6 kinase (S6K) in PTEN-negative U87MG cells when used at concentrations ranging from 0.03 to 1 µg/ml. It inhibits tumor growth in a U87MG mouse xenograft model when administered at doses ranging from 2.5 to 10 mg/kg.
Wissenschaftliche Forschungsanwendungen
PI3K Inhibitor
PX-13-17OH is a PI3K inhibitor . It selectively inhibits PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ (IC 50 s = 6.4, 13, 8, and 11 nM, respectively) over mTOR (IC 50 = 2.9 µM) . This makes it a valuable tool in the study of PI3K signaling pathways.
Cancer Research
PX-13-17OH has been used in cancer research . It inhibits the phosphorylation of Akt and S6 kinase (S6K) in PTEN-negative U87MG cells when used at concentrations ranging from 0.03 to 1 µg/ml . This suggests that it could be used to study the role of these proteins in cancer progression.
Tumor Growth Inhibition
In addition to its use in cancer research, PX-13-17OH has been shown to inhibit tumor growth in a U87MG mouse xenograft model when administered at doses ranging from 2.5 to 10 mg/kg . This indicates that it could potentially be used in the development of anti-cancer therapies.
Kinase Research
PX-13-17OH is also used in kinase research . It is greater than 420-fold selective for PI3K in a panel of 20 lipid and protein kinases . This selectivity makes it a useful tool for studying the role of kinases in various biological processes.
Cell Signaling
PX-13-17OH has applications in the study of cell signaling . Given its ability to inhibit PI3K, it can be used to investigate the role of this enzyme in various signaling pathways.
Biochemical Research
PX-13-17OH is used in biochemical research . Its complex structure and unique properties make it a subject of interest in the study of biochemical reactions and processes.
Wirkmechanismus
Target of Action
PX-13-17OH, also known as [(1S,3aR,6E,9S,9aR,10R,11aS)-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate, is a PI3K inhibitor . It selectively inhibits PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ .
Mode of Action
The compound acts by inhibiting the phosphorylation of Akt and S6 kinase (S6K) in PTEN-negative U87MG cells . This inhibition is achieved when the compound is used at concentrations ranging from 0.03 to 1 µg/ml .
Biochemical Pathways
The primary biochemical pathway affected by PX-13-17OH is the PI3K/Akt/mTOR signaling pathway . By inhibiting PI3K, the compound prevents the activation of Akt, a key player in this pathway. This, in turn, affects downstream effects such as cell growth, proliferation, and survival.
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The inhibition of the PI3K/Akt/mTOR pathway by PX-13-17OH leads to a decrease in the phosphorylation of Akt and S6K . This can result in reduced cell growth and proliferation, particularly in cancer cells. In fact, PX-13-17OH has been shown to inhibit tumor growth in a U87MG mouse xenograft model when administered at doses ranging from 2.5 to 10 mg/kg .
Eigenschaften
IUPAC Name |
[(1S,3aR,6E,9S,9aR,10R,11aS)-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O8/c1-16(32)38-19-13-28(2)18(9-10-20(28)33)22-24(19)29(3)21(15-37-7)39-27(36)17(23(29)26(35)25(22)34)14-31(6)12-8-11-30(4)5/h14,18-21,33,35H,8-13,15H2,1-7H3/b17-14+/t18-,19+,20-,21+,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFKITVDFUHUQY-DATHZOKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(C)CCCN(C)C)C4=C(C3=O)O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(C)CCCN(C)C)/C4=C(C3=O)O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



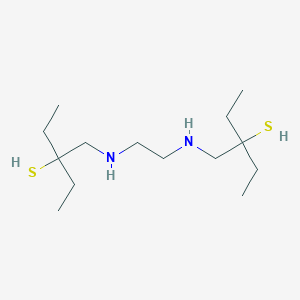

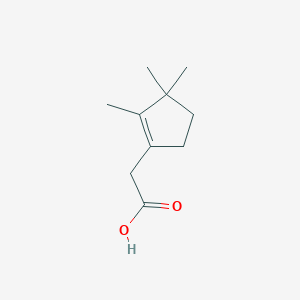
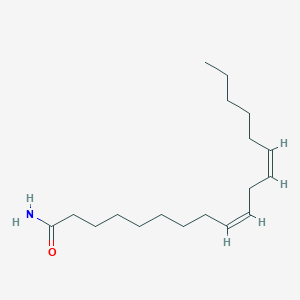
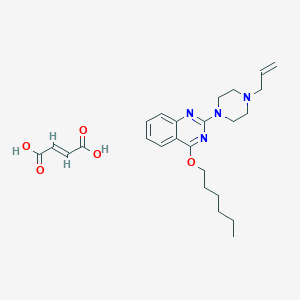
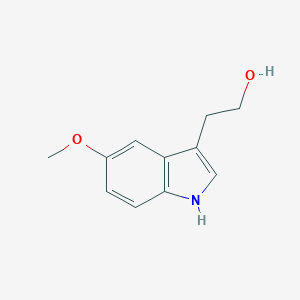

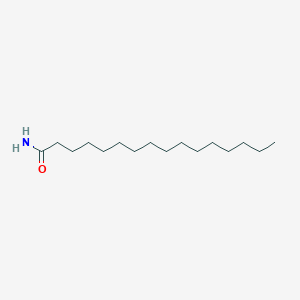

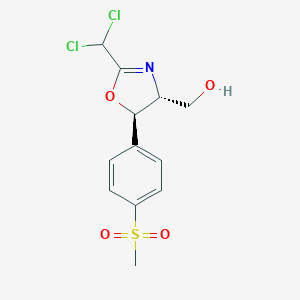
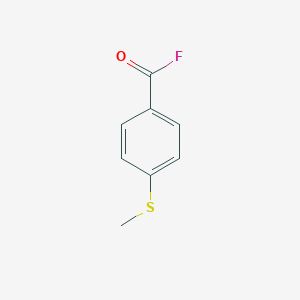
![potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B162952.png)
